Product packaging for 1-Methylthio-S-triazolo[4,3-a]quinoline(Cat. No.:CAS No. 35359-24-1)

1-Methylthio-S-triazolo[4,3-a]quinoline

Cat. No.: B13942083
CAS No.: 35359-24-1
M. Wt: 215.28 g/mol
InChI Key: YBAGXSHWSZDEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylthio-S-triazolo[4,3-a]quinoline is a synthetically fused heterocyclic compound designed for advanced chemical and pharmaceutical research. This structure combines a quinoline scaffold, a privileged structure in medicinal chemistry, with a 1,2,4-triazole ring system. Quinoline derivatives are extensively investigated for their diverse biological profiles, which can include antimicrobial, anticancer, and antimalarial activities . The strategic incorporation of the methylthio (-SCH3) functional group at the 1-position provides a versatile handle for further synthetic modification, enabling exploration of structure-activity relationships through nucleophilic substitution or metal-catalyzed coupling reactions. Researchers value this compound as a key intermediate in constructing more complex molecules for screening against biological targets. It is primarily used in hit-to-lead optimization campaigns, particularly in the development of novel therapeutic agents for infectious diseases and oncology. The compound is offered with comprehensive analytical data, including HPLC purity confirmation and mass spectrometry characterization, to ensure identity and quality for research applications. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3S B13942083 1-Methylthio-S-triazolo[4,3-a]quinoline CAS No. 35359-24-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35359-24-1

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C11H9N3S/c1-15-11-13-12-10-7-6-8-4-2-3-5-9(8)14(10)11/h2-7H,1H3

InChI Key

YBAGXSHWSZDEIP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C2N1C3=CC=CC=C3C=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Methylthio S Triazolo 4,3 a Quinoline

Classical Approaches to Triazolo[4,3-a]quinoline Core Synthesis

Traditional methods for assembling the triazolo[4,3-a]quinoline core often rely on established heterocyclic chemistry principles, including cyclization, condensation, and multi-component reactions.

Cyclization Reactions for Ring Closure

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like triazolo[4,3-a]quinolines. A common strategy involves the intramolecular cyclization of a suitably substituted quinoline (B57606) precursor. For instance, the reaction of 2-hydrazinoquinolines with reagents that provide a single carbon atom is a classic method. A specific route to a related mercapto-triazoloquinazoline, which shares structural similarities, involves treating 2-methyl-4-hydrazinoquinazoline with carbon disulfide to yield 5-methyl-3-mercapto-s-triazolo[4,3-c]quinazoline. researchgate.net This mercapto derivative can then be S-alkylated, suggesting a plausible pathway to the target methylthio compound. researchgate.net

Another approach involves the dehydrative cyclization of an intermediate, such as an oxaloyl hydrazine (B178648) derivative, to form the triazole ring fused to the quinoline system. researchgate.net These methods often require heating and may use acidic or basic conditions to facilitate the final ring closure. nih.gov

Condensation Reactions in Heterocyclic Formation

Condensation reactions are fundamental to building the triazolo[4,3-a]quinoline scaffold. A key reaction involves the condensation of a hydrazine derivative of quinoline with a carbonyl compound or its equivalent. For example, 2-hydrazinoquinolines can react with various aldehydes. mdpi.com This initial condensation forms a hydrazone intermediate, which can then undergo oxidative cyclization to yield the fused triazole ring. mdpi.com The choice of aldehyde can introduce substituents at the 1-position of the triazolo[4,3-a]quinoline system. nih.gov

Similarly, the condensation of 4-hydrazinoquinazoline (B1199610) with diethyl oxalate (B1200264) has been shown to produce an ethoxycarbonyl-substituted triazoloquinazoline, which serves as a versatile intermediate for further modifications. researchgate.net This highlights how condensation reactions can build the core structure while also providing a handle for subsequent functionalization.

Table 1: Examples of Classical Reactions for Triazolo[4,3-a]quinoline Core Synthesis
Starting MaterialReagents/ConditionsIntermediate/Product TypeReference
2-Hydrazinoquinoline derivativeAldehyde, then oxidant (e.g., chloranil), DMF, reflux1-Substituted- nih.govrsc.orgresearchgate.nettriazolo[4,3-a]quinoline mdpi.com
4-HydrazinoquinazolineDiethyl oxalate3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline researchgate.net
2-Methyl-4-hydrazinoquinazolineCarbon disulfide5-Methyl-3-mercapto-s-triazolo[4,3-c]quinazoline researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex heterocyclic structures like quinolines and their fused derivatives by combining three or more starting materials in a single step. rsc.org While specific MCRs for 1-Methylthio-S-triazolo[4,3-a]quinoline are not extensively detailed, the principles can be applied. For example, MCRs have been effectively used to generate diverse quinoline scaffolds, which can serve as precursors for subsequent triazole ring formation. rsc.org The Ugi and Povarov reactions are notable MCRs employed in quinoline synthesis. rsc.org The development of MCRs that directly yield fused triazole systems is an active area of research, promising more streamlined and atom-economical synthetic routes. rsc.orgresearchgate.netkuleuven.be

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have introduced more sophisticated and environmentally friendly methods for constructing the triazolo[4,3-a]quinoline core, including transition metal catalysis and metal-free approaches.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed reactions are powerful tools for forming C-N and C-C bonds, which are crucial for the assembly of fused heterocyclic systems. nih.gov A notable application is the intramolecular cyclization of precursors like 2-iodo-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzenamine derivatives, which can be synthesized in the presence of a palladium catalyst such as Pd(OAc)₂ to form triazolo[4,5-d]quinolines. researchgate.net Palladium catalysis has also been employed for the addition of hydrazides to 2-chloropyridine, a key step in a convenient synthesis of nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridines, which are structurally related to the quinoline series. organic-chemistry.org These methods often proceed under mild conditions and with high efficiency. rsc.orgresearchgate.net

Table 2: Modern Synthetic Approaches
MethodologyCatalyst/ReagentReaction TypeKey FeatureReference
Transition Metal-CatalysisPalladium(II) acetate (B1210297) (Pd(OAc)₂)Intramolecular C-N bond formationEfficient cyclization for fused triazoles researchgate.netresearchgate.net
Transition Metal-CatalysisPalladium catalystAddition of hydrazides to 2-chloropyridineChemoselective N-N bond formation organic-chemistry.org
Organocatalysis8-Hydroxyquinoline (B1678124)Azide-alkyne cycloadditionRegioselective, metal-free synthesis of 1,2,3-triazoles rsc.org
OrganocatalysisDiethylamine (B46881) or DBU[3+2] cycloadditionMetal-free synthesis of rsc.orgresearchgate.netrsc.orgtriazolo[1,5-a]quinoline-3-carboxamides researchgate.net
Metal-Free SynthesisIodine (I₂)Oxidative C-N and N-S bond formationEnvironmentally benign, aqueous conditions organic-chemistry.org

Organocatalytic and Metal-Free Methodologies

In line with the principles of green chemistry, organocatalytic and metal-free synthetic methods have gained prominence. mdpi.com Organocatalysts like 8-hydroxyquinoline have been used to mediate the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles via azide-alkyne cycloaddition reactions under metal-free conditions. rsc.org Another metal-free protocol describes the synthesis of rsc.orgresearchgate.netrsc.orgtriazolo[1,5-a]quinoline-3-carboxamides using organocatalysts such as diethylamine or DBU. researchgate.net

Furthermore, metal-free oxidative cyclization reactions provide an environmentally friendly alternative. For example, iodine-mediated oxidative C-N and N-S bond formations in water have been developed for the synthesis of N-fused 3-amino-1,2,4-triazoles from isothiocyanates, demonstrating a scalable and sustainable approach. organic-chemistry.org These modern methodologies avoid the use of potentially toxic and expensive heavy metals, contributing to more sustainable chemical synthesis. acs.org

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of triazole-fused heterocyclic systems, analogous to this compound, has demonstrated dramatic reductions in reaction times, improved product yields, and cleaner reaction profiles. nih.govrsisinternational.org

The primary advantage of microwave heating lies in its mechanism of direct, efficient energy transfer to the solvent and reactant molecules, leading to rapid temperature increases. This localized heating can accelerate reaction rates by orders of magnitude compared to conventional oil baths, where heat transfer is slow and inefficient. For instance, in the synthesis of quinoline-appended triazoles, microwave-assisted methods have resulted in excellent yields of 88-92% with significantly shorter reaction times. nih.govnih.gov Similarly, the synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives under microwave conditions provides benefits such as high yields and facile work-up procedures. researchgate.net

The table below compares reaction parameters for the synthesis of related triazole compounds using microwave-assisted versus conventional reflux methods, illustrating the kinetic enhancements achieved.

Compound TypeMethodReaction TimeYield (%)Reference
1,2,4-Triazolo[1,5-a]pyrimidinesMicrowave10-15 min- rsisinternational.org
Quinolinyl-1,2,3-triazolesMicrowave-88-92% nih.gov
1,2,4-Triazolo[1,5-a]pyridinesMicrowave-94.1% mdpi.com
1,2,4-Triazolo[1,5-a]pyridinesConventional Reflux>4 hours85.2% nih.govmdpi.com

Data compiled from studies on analogous heterocyclic systems.

This rapid and clean reaction profile not only enhances throughput but also often simplifies the purification process, making it a highly attractive strategy for the synthesis of this compound and its derivatives. nih.gov

Continuous-Flow Chemistry Approaches for Process Intensification

Continuous-flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and improved scalability. nih.gov For the synthesis of heterocyclic compounds like triazoles, flow chemistry provides a robust and efficient platform. nih.govsoton.ac.uk This methodology involves pumping reactants through a network of tubes or channels, often passing through a heated or irradiated zone where the reaction occurs.

Key advantages of this approach include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and rapid temperature control, minimizing the formation of side products.

Improved Safety: The small internal volume of flow reactors means that only a minimal amount of hazardous material is reacting at any given time, significantly reducing the risks associated with exothermic reactions or the use of unstable intermediates like azides. rsc.org

Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.

Integration of Catalysis: Flow systems are highly compatible with heterogeneous catalysts, such as copper-on-charcoal for azide-alkyne cycloaddition reactions. nih.govsoton.ac.uk The catalyst is packed into a column, and the product flows through, simplifying purification as no catalyst removal is needed from the final product mixture. rsc.org

A practical flow synthesis for 1,2,3-triazoles has been developed that delivers products in high yields with excellent functional group tolerance. rsc.org In one application, the antiepileptic drug rufinamide (B1680269) was synthesized with a 96% isolated yield, showcasing the efficiency of the process. nih.govsoton.ac.uk These principles are directly applicable to the intensified and safer production of this compound.

Green Chemistry Principles in Synthetic Route Design and Optimization

The design of synthetic routes for complex molecules is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and increasing energy efficiency. nih.gov

In the context of synthesizing this compound, several green strategies can be implemented:

Waste Prevention: Methodologies like one-pot, two-step syntheses significantly reduce waste by eliminating the need to isolate and purify intermediate compounds. nih.gov

Atom Economy: Reactions such as the Huisgen [3+2] cycloaddition ("click chemistry") are highly atom-economical, as all atoms of the reactants are incorporated into the final product. journalijsra.com

Use of Safer Solvents and Reagents: Green chemistry encourages replacing hazardous solvents with safer alternatives like water, ethanol, or even performing reactions under solvent-free conditions. nih.gov

Energy Efficiency: As discussed, microwave-assisted synthesis and continuous-flow processing are more energy-efficient than conventional batch heating, contributing to a greener process. nih.govnih.gov

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is preferred over stoichiometric reagents. nih.govsoton.ac.uk

A notable example is the green synthesis of the quinoline-based drug tafenoquine, where a revised route resulted in a threefold decrease in waste, as measured by the E-factor (total waste in kg / kg of product). nih.gov The application of these principles in the synthesis of this compound can lead to more sustainable and economically viable manufacturing processes.

Precursor Synthesis and Functionalization for this compound Derivatives

The synthesis of this compound and its derivatives relies on the strategic construction and functionalization of key precursors. A common approach involves the synthesis of a substituted quinoline core, which is then elaborated to form the fused triazole ring.

One established pathway begins with a substituted N-phenyl-acrylamide, which can be cyclized to form a 3,4-dihydro-2(1H)-quinolone. nih.govualberta.ca This quinolone core serves as a versatile intermediate. Subsequent chemical transformations can introduce the necessary functionalities to build the triazole ring. For example, a series of 1-formamide-triazolo[4,3-a]quinoline derivatives was synthesized starting from 6-hydroxy-3,4-dihydro-2(1H)-quinolone, demonstrating how a functional handle on the quinoline ring can be used to generate a library of related compounds. nih.gov

The functionalization of these precursors is crucial for exploring structure-activity relationships. By varying the substituents on the starting materials, a diverse range of derivatives can be produced. For instance, the synthesis of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines allows for the introduction of various phenyl groups, which can modulate the biological properties of the final molecule. nih.govresearchgate.net The choice of precursors and the functionalization strategy are therefore critical steps in the development of novel compounds within this chemical class.

Strategies for Yield Optimization and Purity Enhancement

Maximizing the yield and ensuring the high purity of the final compound are paramount in chemical synthesis. Several strategies can be employed during the synthesis of this compound to achieve these goals.

Yield Optimization:

Reaction Condition Screening: Systematically optimizing parameters such as temperature, reaction time, solvent, and catalyst loading is crucial.

Advanced Synthesis Technologies: As detailed previously, both microwave-assisted synthesis and continuous-flow chemistry have been shown to significantly improve yields compared to traditional methods. researchgate.netmdpi.comrsc.org For example, a microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines achieved yields up to 94%, often superior to conventional reflux methods. mdpi.com

Purity Enhancement:

Clean Reaction Methodologies: The use of microwave irradiation often leads to cleaner product formation with fewer byproducts, simplifying subsequent purification steps. rsisinternational.org

Heterogeneous Catalysis: In flow chemistry, using a solid-supported catalyst prevents contamination of the product stream, leading to a purer crude product. nih.govsoton.ac.uk

Chromatographic Techniques: Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a reaction, helping to determine the optimal endpoint and minimize the formation of degradation products. rsisinternational.org Column chromatography is a standard method for purifying the final compound.

Recrystallization: This is a powerful technique for purifying solid compounds, often yielding highly pure crystalline material.

By combining optimized reaction conditions with modern synthetic technologies and rigorous purification protocols, this compound and its derivatives can be produced in high yield and with excellent purity.

Chemical Reactivity and Transformations of 1 Methylthio S Triazolo 4,3 a Quinoline

Reactions Involving the Methylthio Group

The sulfur atom of the methylthio group in 1-Methylthio-S-triazolo[4,3-a]quinoline is a primary center for chemical reactions due to its nucleophilicity and its ability to be oxidized or displaced.

Nucleophilic Displacement Reactions of Methylthio Group

While specific studies on the nucleophilic displacement of the methylthio group in this compound are not extensively documented, the reactivity of analogous compounds, such as those containing a triazolo-thioether moiety, provides valuable insights. In related systems, the sulfur atom of the thioether is a soft nucleophile and readily participates in S-alkylation and S-arylation reactions. For instance, the reaction of the corresponding thione precursor with alkyl halides leads to the formation of S-substituted derivatives. mdpi.comresearchgate.net

In a study on a similar triazolo[4,3-a]quinazolin-5-one system, reaction with alkyl and aryl halides resulted in the corresponding S-substituted products. mdpi.comresearchgate.net This suggests that the methylthio group in this compound would also be susceptible to nucleophilic attack by various nucleophiles, leading to the displacement of the methylthio group or transformation into other functional groups. The reaction of a related triazolo derivative with 2,4-dinitrochlorobenzene in the presence of triethylamine (B128534) afforded the S-aryl product through a nucleophilic aromatic substitution mechanism. mdpi.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on a Related Triazolo-Thioether System

NucleophileReagentProduct TypeReference
Alkyl halideMethyl iodideS-Alkyl derivative mdpi.com
Aryl halide2,4-DinitrochlorobenzeneS-Aryl derivative mdpi.comresearchgate.net

This table is illustrative and based on the reactivity of a similar heterocyclic system due to the lack of specific data for this compound.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation in organic chemistry. researchgate.netresearchgate.net Various oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.

Mild oxidizing agents, such as hydrogen peroxide in acetic acid, are often used for the selective conversion of sulfides to sulfoxides, minimizing over-oxidation to the sulfone. nih.gov More potent oxidizing agents or harsher reaction conditions will typically lead to the formation of the sulfone. organic-chemistry.org The oxidation state of the sulfur atom significantly influences the electronic properties and biological activity of the molecule. The formation of sulfoxides introduces a chiral center at the sulfur atom, potentially leading to diastereomers if other stereocenters are present in the molecule.

Table 2: General Oxidizing Agents for Sulfide (B99878) Oxidation

Oxidizing AgentProductSelectivityReference
Hydrogen Peroxide/Acetic AcidSulfoxideHigh for sulfoxide nih.gov
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneDependent on stoichiometry organic-chemistry.org
Potassium permanganateSulfoneStrong oxidant organic-chemistry.org

This table provides general information on sulfide oxidation and is not specific to this compound.

Desulfurization Reactions

Desulfurization reactions aim to remove the sulfur-containing group from a molecule. While specific desulfurization studies on this compound are not available, general methods for the desulfurization of thioethers can be considered. Reagents like Raney nickel are commonly used to cleave carbon-sulfur bonds, replacing the thioether with a hydrogen atom. This reaction would convert this compound to 1-H-S-triazolo[4,3-a]quinoline. The efficiency of such a reaction would depend on the specific reaction conditions and the stability of the heterocyclic core to the reducing agent.

Role of the Methylthio Group as a Leaving Group

The methylthio group can potentially act as a leaving group in nucleophilic substitution reactions, particularly if the triazole ring is activated towards nucleophilic attack. However, the methylthio group is generally considered a moderate leaving group. Its ability to depart can be enhanced by converting it into a better leaving group, for example, by oxidation to the corresponding sulfoxide or sulfone. The electron-withdrawing nature of the sulfonyl group in the sulfone makes the carbon atom to which it is attached more electrophilic and facilitates nucleophilic attack and subsequent displacement of the sulfonyl group.

Reactivity of the Triazole Ring System

The fused triazole ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophiles.

Electrophilic Aromatic Substitution (EAS) on the Triazole Moiety

The triazole ring is generally deactivated towards electrophilic aromatic substitution due to the presence of three nitrogen atoms, which are electron-withdrawing. scielo.org.mxlibretexts.org Therefore, forcing conditions are typically required for electrophilic substitution to occur on the triazole ring itself. In fused heterocyclic systems, the position of electrophilic attack is also directed by the electronic effects of the fused quinoline (B57606) ring.

In a study on a related pyrazolotriazolopyrimidine system, electrophilic substitution reactions such as bromination, iodination, and nitration occurred on the pyrimidine (B1678525) ring rather than the triazole ring, indicating the higher reactivity of the pyrimidine moiety in that specific system. nih.gov For this compound, it is more likely that electrophilic attack would occur on the more electron-rich quinoline ring, unless the reaction conditions are specifically tailored to favor substitution on the triazole ring. The precise regioselectivity of such a reaction would require experimental investigation.

Nucleophilic Attack on the Triazole Ring

The carbon atoms within the 1,2,4-triazole (B32235) ring are generally π-deficient due to their linkage to electronegative nitrogen atoms. chemicalbook.com This low electron density makes them theoretically susceptible to nucleophilic attack, potentially leading to ring-opening or substitution reactions under certain conditions. chemicalbook.comnih.gov However, direct nucleophilic substitution on the triazole ring carbons is not a commonly observed reaction unless the ring is activated by specific substituents or the reaction proceeds via an alternative mechanism, such as a ring-opening-ring-closing sequence. nih.gov More frequently, the nitrogen atoms of the triazole ring exhibit nucleophilic character themselves, readily participating in reactions like alkylation and acylation. chemicalbook.com

Ring-Opening and Rearrangement Reactions (e.g., Dimroth-type rearrangement)

A significant transformation characteristic of fused 1,2,4-triazoloazine systems is the Dimroth rearrangement. benthamscience.comresearchgate.net This is a type of molecular isomerization where the endocyclic and exocyclic nitrogen atoms appear to switch places, typically occurring under acidic, basic, or thermal conditions. benthamscience.comnih.gov The generally accepted mechanism for this rearrangement involves an initial protonation (in acidic media) or deprotonation (in basic media), followed by a hydrolytic ring-opening of the triazole ring. nih.govbeilstein-journals.org This cleavage results in a linear intermediate, which can then undergo rotation and subsequent ring-closure to form a thermodynamically more stable isomeric structure, such as a benthamscience.comresearchgate.netquimicaorganica.orgtriazolo[1,5-a]quinoline. benthamscience.comnih.gov

The propensity for this rearrangement is influenced by several factors, including pH, temperature, and the nature of substituents on the heterocyclic rings. researchgate.netnih.gov For s-triazolo[4,3-a]quinoline and its derivatives, this rearrangement represents a potential pathway for isomerization to a more stable fused system.

N-Alkylation and N-Acylation of Triazole Nitrogen Atoms

The nitrogen atoms of the triazole ring are nucleophilic and can be targeted by various electrophiles, leading to N-alkylation and N-acylation products. chemicalbook.com The regioselectivity of these reactions in fused azolo systems can be complex and is often controlled by reaction conditions such as the solvent and the base used. nih.govbeilstein-journals.org

Studies on related azolo-fused heterocycles have shown that solvent polarity can dramatically influence the site of alkylation. For instance, in pyrazolo[3,4-d]pyrimidines, alkylation in a nonpolar solvent like THF can favor substitution at one nitrogen (N2), while the same reaction in a polar solvent like DMSO can reverse the selectivity to favor another (N1). nih.gov This solvent-dependent selectivity is attributed to the nature of the ion pairs formed between the heterocyclic anion and the counter-ion; tight ion pairs in THF favor alkylation at one site, whereas solvent-separated ion pairs in DMSO favor the other. nih.gov

Alkylation of benzotriazoles, another related system, is also known to be challenging, often yielding a mixture of N1 and N2 alkylated products. rsc.org For this compound, alkylation could potentially occur at the N2 or N3 atoms of the triazole ring, and the outcome would likely depend on a careful choice of reagents and conditions to achieve regioselectivity. nih.govmdpi.com

Table 1: Representative N-Alkylation Reactions on Related Azolo-Fused Systems

HeterocycleAlkylating AgentBaseSolventMajor ProductReference
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSTHFN2-methyl product nih.gov
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSDMSON1-methyl product nih.gov
IndazoleAlkyl BromideNaHTHFN1-alkyl product beilstein-journals.org
BenzotriazoleDiazoalkaneB(C6F5)3 (catalyst)DCMN1-alkyl product rsc.org

Reactivity of the Quinoline Core

Electrophilic Aromatic Substitution on the Quinoline System

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). researchgate.net This is due to the electron-withdrawing nature of the sp²-hybridized nitrogen atom in the pyridine (B92270) ring, which deactivates the entire fused system. researchgate.netimperial.ac.uk When substitution does occur, it preferentially takes place on the carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. researchgate.netquimicaorganica.orgyoutube.com

The positions most susceptible to electrophilic attack are C5 and C8. quimicaorganica.orgimperial.ac.ukquora.com This regioselectivity is explained by the stability of the Wheland intermediate (the sigma complex) formed during the reaction. Attack at the 5- or 8-position allows the positive charge to be delocalized across the carbocyclic ring while preserving the aromaticity of the pyridine ring in the resonance contributors. quora.com

Under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the quinoline nitrogen is protonated, forming the quinolinium ion. stackexchange.com This further deactivates the ring system, making the reaction significantly slower than even in benzene. stackexchange.com Nevertheless, substitution still occurs at the 5- and 8-positions, typically yielding a mixture of 5-nitro and 8-nitro products. stackexchange.com

Key SEAr Reactions on Quinoline:

Nitration: With HNO₃/H₂SO₄, yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com

Sulfonation: Reaction with H₂SO₄ at high temperatures leads to quinoline-8-sulfonic acid and quinoline-6-sulfonic acid. researchgate.net

Nucleophilic Aromatic Substitution on the Quinoline System

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) occurs preferentially on the electron-deficient pyridine ring of the quinoline system. researchgate.netyoutube.com The reaction is particularly facile at the C2 and C4 positions, especially when a good leaving group, such as a halogen, is present at these sites. quimicaorganica.org The stability of the negatively charged Meisenheimer-like intermediate, where the charge is delocalized onto the electronegative nitrogen atom, drives the reaction at these positions. quimicaorganica.orgquora.com

Studies involving the reaction of 4-chloroquinolines with nucleophiles like 1,2,4-triazole have demonstrated that substitution at the C4 position is a viable synthetic route. researchgate.net The reaction can be catalyzed by either acid or base, depending on the substituents present on the quinoline ring. researchgate.net This reactivity makes the quinoline core of this compound a potential site for nucleophilic attack, should a suitable leaving group be present on its pyridine segment.

Hydrogenation and Reduction Reactions

The quinoline ring system can be selectively hydrogenated, with the reaction typically occurring on the more reactive pyridine ring to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.govacs.org This transformation is of significant synthetic importance. A variety of catalytic systems have been developed to achieve this reduction under mild and efficient conditions.

Recent advances have demonstrated the use of cobalt-based catalysts for the transfer hydrogenation of quinolines to 1,2-dihydroquinolines using reagents like ammonia (B1221849) borane (B79455) or formic acid as the hydrogen source. nih.govrsc.org Furthermore, gold nanoparticles supported on TiO₂ have been shown to catalyze the chemoselective hydrogenation of functionalized quinolines with H₂ gas, even at room temperature. nih.gov An interesting feature of the gold-catalyzed system is that the quinoline substrate itself can act as a promoter for the reaction, a stark contrast to traditional palladium or platinum catalysts where quinolines often act as poisons. nih.gov

These methods are often highly chemoselective, allowing for the reduction of the quinoline's N-heterocycle while leaving other reducible functional groups (such as halogens, ketones, olefins, and even other aromatic rings) intact. nih.govacs.org Asymmetric hydrogenation is also possible, yielding chiral tetrahydroquinolines using specialized chiral ruthenium catalysts.

Table 2: Catalytic Systems for Quinoline Hydrogenation

Catalyst SystemHydrogen SourceProductKey FeaturesReference
Au/TiO₂H₂ gas1,2,3,4-TetrahydroquinolineMild conditions (25°C); quinoline acts as a promoter; high chemoselectivity. nih.gov
Unsupported Ru-SH₂ gas1,2,3,4-TetrahydroquinolineSulfur tolerant; mild conditions; tolerates various functional groups. acs.org
Cobalt complex with L1 ligandFormic Acid1,2,3,4-TetrahydroquinolineHomogeneous non-noble metal catalyst; mild conditions. rsc.org
Cobalt-amido complexH₃N·BH₃1,2-DihydroquinolineSelective partial transfer hydrogenation; room temperature. nih.gov
PhTRAP-Ruthenium complexH₂ gas5,6,7,8-TetrahydroquinolineAsymmetric hydrogenation of the carbocyclic ring.

Oxidation of the Quinoline Moiety

The quinoline portion of this compound is susceptible to oxidation, primarily at the nitrogen atom of the pyridine ring, a characteristic reaction of quinoline and its derivatives. biosynce.com This transformation typically leads to the formation of the corresponding N-oxide.

The oxidation of quinoline to quinoline N-oxide can be achieved using various oxidizing agents. biosynce.com Common reagents for this purpose include hydrogen peroxide and peracids, such as meta-chloroperbenzoic acid (m-CPBA). biosynce.com The reaction involves the nucleophilic attack of the nitrogen's lone pair of electrons on the oxidizing agent. biosynce.com While direct experimental data on the oxidation of this compound is not extensively documented, the reactivity of the quinoline core suggests that it would undergo a similar transformation to yield this compound-N-oxide.

It is also pertinent to consider the reactivity of the methylthio substituent under oxidative conditions. Studies on related methylthio-substituted quinolines have demonstrated that the sulfur atom can be readily oxidized. For instance, the oxidation of 2-methyl-3-(phenylthiomethyl)quinolines with m-CPBA leads to the formation of the corresponding sulfones. This suggests that under appropriate conditions, the methylthio group in the title compound could be oxidized to a methylsulfinyl or methylsulfonyl group. However, the specific reaction conditions would determine the selectivity between the oxidation of the quinoline nitrogen and the methylthio group.

Table 1: Potential Oxidation Products of this compound

Starting MaterialOxidizing AgentPotential Product
This compoundm-CPBA or H₂O₂This compound-N-oxide
This compoundm-CPBA (controlled)1-Methylsulfinyl-S-triazolo[4,3-a]quinoline
This compoundm-CPBA (excess)1-Methylsulfonyl-S-triazolo[4,3-a]quinoline

Metalation and Cross-Coupling Reactions at Various Positions

The this compound scaffold presents multiple sites for metalation and subsequent cross-coupling reactions, offering a versatile platform for the introduction of a wide range of functional groups. Both the methylthio substituent and various C-H bonds on the heterocyclic core can be targeted for such transformations.

The methylthio group at the 1-position is a particularly attractive handle for cross-coupling reactions. Palladium-catalyzed cross-coupling reactions of methylthio-substituted N-heterocycles with organozinc reagents have been reported. This suggests that the 1-methylthio group of the title compound could be displaced by various organic fragments under palladium catalysis. Similarly, nickel-catalyzed cross-coupling of 2-methylthiobenzo[d]thiazoles with organoaluminum reagents has been demonstrated, indicating that nickel catalysts could also be effective for the functionalization at the 1-position of this compound.

In addition to the displacement of the methylthio group, direct C-H functionalization of the triazolo-quinoline core is a plausible pathway for introducing new substituents. Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles has been achieved, providing a route to 3-azolyl-imidazopyridines. rsc.org This methodology could potentially be adapted for the direct arylation or alkenylation of the s-triazolo[4,3-a]quinoline system.

Table 3: Potential Metal-Catalyzed Reactions on this compound

Reaction TypeCatalystPotential Reaction SitePotential Product
Suzuki Cross-CouplingPalladium1-position (displacement of -SMe)1-Aryl-S-triazolo[4,3-a]quinoline
Negishi Cross-CouplingPalladium1-position (displacement of -SMe)1-Alkyl/Aryl-S-triazolo[4,3-a]quinoline
C-H ArylationPalladiumVarious positions on the quinoline/triazole ringsSubstituted 1-Methylthio-S-triazolo[4,3-a]quinolines rsc.org
Suzuki Cross-CouplingNickelQuinoline moiety (via quinolinium ion)Functionalized dihydro-S-triazolo[4,3-a]quinolines princeton.edu

Spectroscopic and Structural Analysis of this compound Remains Elusive

The requested in-depth analysis, which would include one-dimensional NMR (¹H, ¹³C, ¹⁵N) spectral data, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), variable-temperature NMR for dynamic processes, high-resolution mass spectrometry (HRMS) for exact molecular weight, and elucidation of fragmentation pathways, is contingent on the availability of primary research data. Such data is typically generated through the synthesis and subsequent spectroscopic investigation of the compound.

While the broader class of triazolo[4,3-a]quinolines has been the subject of chemical research, the specific data for the "1-Methylthio" derivative, which is crucial for a detailed discussion of its unique structural features, is absent from the reviewed literature. For instance, studies on related compounds such as 5-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline and its derivatives have been published, including their NMR and MS data. However, the substitution of a methylthio group at the 1-position of the triazolo ring would significantly alter the spectroscopic properties, making direct extrapolation of data from these analogues scientifically unsound.

Similarly, information regarding the fragmentation pathways of this compound under mass spectrometry conditions, which is essential for confirming its molecular structure and understanding its chemical behavior, could not be located. This includes high-resolution mass spectrometry data that would confirm the elemental composition and exact mass of the molecule.

Without access to experimental spectra or published findings for this compound, a detailed and scientifically accurate article focusing on its structural elucidation and advanced spectroscopic characterization as per the requested outline cannot be generated at this time. Further research involving the synthesis and comprehensive spectroscopic analysis of this compound would be required to provide the necessary data for such a review.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific databases for X-ray crystallographic data on 1-Methylthio-S-triazolo[4,3-a]quinoline did not yield any specific studies. Consequently, information regarding its single-crystal structure, unit cell parameters, space group, and precise bond lengths and angles is not available in the current body of scientific literature. While crystallographic studies have been conducted on related fused heterocyclic systems, such as derivatives of ualberta.canih.govtriazolo[4,3-a]pyridine and various quinolines, this information cannot be directly extrapolated to definitively describe the solid-state structure of the title compound.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a determined crystal structure for this compound, a detailed analysis of its crystal packing and specific intermolecular interactions is not possible. Such an analysis would typically involve the examination of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the supramolecular assembly in the solid state. However, without the foundational crystallographic data, any discussion of these features would be purely speculative.

Absolute Configuration Determination

The determination of absolute configuration is relevant for chiral molecules. The structure of this compound does not inherently possess a stereocenter, and therefore, it is an achiral molecule. As such, the concept of absolute configuration determination is not applicable to this compound unless it is derivatized with a chiral moiety or crystallizes in a chiral space group. No such instances have been reported in the literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

No specific experimental Infrared (IR) or Raman spectra for this compound have been published. Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For the parent compound, s-Triazolo[4,3-a]quinoline, some spectroscopic data is available, but this does not extend to the 1-methylthio derivative. nih.gov

Theoretically, the IR and Raman spectra of this compound would be expected to exhibit characteristic vibrational modes corresponding to its constituent functional groups. A table of expected vibrational frequencies based on typical group frequencies is provided below for hypothetical analysis.

Functional GroupExpected Vibrational ModeTypical Wavenumber Range (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3000
C-H (Methyl)Asymmetric/Symmetric Stretching2975 - 2850
C=N (Triazole/Quinoline)Stretching1650 - 1550
C=C (Aromatic)Stretching1600 - 1450
C-S (Thioether)Stretching750 - 600

This table is illustrative and based on general vibrational frequency ranges, not on experimental data for the specific compound.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

There is no available literature containing the experimental UV-Visible absorption spectrum for this compound. This spectroscopic technique is used to study the electronic transitions within a molecule and provide insights into its photophysical properties. The fused aromatic system of the s-triazolo[4,3-a]quinoline core is expected to give rise to characteristic π → π* transitions. The introduction of the methylthio group, a sulfur-containing auxochrome, would likely influence the position and intensity of these absorption bands through n → π* transitions and by modifying the energy of the molecular orbitals. However, without experimental data, the specific absorption maxima (λmax) and molar absorptivity coefficients (ε) remain undetermined.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (DFT, Ab initio methods)

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to model the electronic structure of molecules. DFT, in particular, is widely used for its balance of accuracy and computational efficiency in studying heterocyclic systems.

Theoretical studies on the anion of a related compound, 4-methyl-1-thioxo-1,2,4,5-tetrahydro nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5-one, using DFT calculations, have shown that the anionic form is completely planar, which confers aromaticity to the entire system. researchgate.net In another DFT study on 2-methylthio- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazolines, optimisation was performed at the B3LYP/6-311G(d,p) level to analyze the molecule's characteristics, highlighting the critical role of intramolecular hydrogen bonding in stabilizing the structures. mdpi.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. Their energy difference, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests that a molecule is more reactive and can be easily polarized. nih.gov

In studies of related triazolo-heterocycles, the distribution of these orbitals provides insight into reactivity. For instance, in 8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine, the LUMO is primarily located on the 1,2,4-triazolo[4,3-a]pyridine ring, while the HOMO is spread across the triazolopyridine ring, the benzene (B151609) ring, and the thioether group. mdpi.com This distribution suggests that an electronic transition would involve a charge transfer from the benzene and thioether parts to the triazolopyridine core. mdpi.com The calculated HOMO-LUMO energy gap for this molecule was found to be 0.17985 Hartree. mdpi.com

Similarly, DFT studies on the anion of 4-methyl-1-thioxo-1,2,4,5-tetrahydro nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5-one revealed a larger HOMO coefficient on the sulfur atom compared to the N(2) nitrogen atom, which helps explain the regioselectivity in electrophilic substitution reactions. researchgate.netmdpi.com

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-Methylthio- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline (Analog)DFT/B3LYP/6-311G(d,p)-6.49-1.574.92
2-Methylsulfonyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline (Analog)DFT/B3LYP/6-311G(d,p)-7.23-2.924.31

Data for analogous compounds, adapted from a DFT study on 2-methylthio(methylsulfonyl)- nih.govresearchgate.netnih.govtriazolo [1,5-a]quinazolines. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface visualizes the charge distribution, with different colors representing different electrostatic potential values. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). nih.gov

In a study on the anion of a related quinoline (B57606) derivative, the calculated 3D electrostatic potential map showed a significant and large region of high electron density near the oxygen atom, corresponding to the most negative potential. mdpi.comresearchgate.net For the anion of 4-methyl-1-thioxo-1,2,4,5-tetrahydro nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5-one, theoretical DFT studies indicated that the partial charge distributed on the sulfur atom is slightly higher than that on the adjacent nitrogen atom. researchgate.net This higher charge, combined with steric accessibility and better polarizability, makes the sulfur atom the preferred site for certain electrophilic attacks. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. By exploring the potential energy surface (PES), researchers can identify the most stable, low-energy conformations and the energy barriers between them. mdpi.comnih.gov This is particularly important for flexible molecules, as the preferred conformation can influence both reactivity and biological activity. For instance, in a study of a methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate anion, the full potential energy surface was constructed as a function of two key torsion angles to determine all stable conformations. mdpi.com Such analysis helps to understand steric factors that may influence reaction pathways, such as the preferential methylation of one atom over another. mdpi.com

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the pathways from reactants to products, including the high-energy transition states. Studies on the regioselectivity of electrophilic attack on the related 4-methyl-1-thioxo-1,2,4,5-tetrahydro nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5-one provide a clear example. nih.govresearchgate.net

The reaction of this ambident nucleophile with alkyl halides proceeds via an SN2 mechanism to produce S-substituted products. nih.gov Theoretical analysis supports this, suggesting the attack occurs at the softer sulfur atom. nih.gov The SN2 transition state is sterically more favorable at the sulfur atom compared to the nitrogen atom, which is hindered by the bulky, rigid triazole ring. nih.govresearchgate.net In contrast, reactions with acyl halides are more complex. They initially form a kinetically controlled S-acyl product, which can then undergo a trans-acylation reaction, often promoted by heat or prolonged reaction times, to yield the more thermodynamically stable N-acyl derivative. nih.govmdpi.com

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Theoretical calculations can accurately predict various spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.netresearchgate.net For related S-methylated quinoline structures, the characteristic singlet for the SCH3 protons appears around 2.6 ppm in the 1H-NMR spectrum, while the SCH3 carbon signal is observed around 15.6 ppm in the 13C-NMR spectrum. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.net Calculations can determine the maximum absorption wavelengths (λmax) and help interpret the electronic transitions occurring within the molecule. researchgate.net

IR Spectroscopy: DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. scirp.org These predicted spectra can be compared with experimental data to confirm the structure and identify characteristic functional groups. researchgate.net

Molecular Docking and Dynamics Simulations for Chemical Probe Development

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or DNA. nih.govrsc.org

Numerous studies have employed molecular docking for triazolo[4,3-a]quinoxaline and quinoline derivatives to explore their potential as therapeutic agents. nih.govnih.gov For example, new nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives were designed and docked into the A2B adenosine (B11128) receptor to predict their binding affinity as potential anticancer agents. nih.gov In other work, triazolo[4,3-a]quinoxaline derivatives were investigated as DNA intercalators, with docking studies used to elucidate their binding modes within the DNA helix. rsc.org These simulations provide crucial insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, guiding the development of more potent and selective chemical probes. researchgate.net

Ligand-Receptor Interaction Profiling (for chemical probes, not drugs)

Ligand-receptor interaction profiling is a critical step in the development of chemical probes to understand how a molecule may interact with various biological targets. This is often achieved through computational methods like molecular docking.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor. For instance, in studies of related researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxaline derivatives, molecular docking has been used to investigate their binding modes with DNA. These studies help in understanding the structural basis of their activity and guide the design of new compounds with improved properties. While no specific docking studies for "1-Methylthio-s-triazolo[4,3-a]quinoline" have been reported, it is anticipated that the triazoloquinoline core could similarly participate in interactions with biological macromolecules.

The general approach for such a study would involve:

Selection of a biological target: Based on preliminary biological screening or hypothesis.

Preparation of the ligand and receptor structures: This includes generating a 3D model of "this compound" and obtaining the crystal structure of the target receptor from a database like the Protein Data Bank (PDB).

Docking simulation: Using software to predict the binding pose and affinity of the ligand to the receptor.

Analysis of interactions: Identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the receptor's amino acid residues.

A hypothetical interaction profile for "this compound" might involve the nitrogen atoms of the triazole ring acting as hydrogen bond acceptors, the quinoline ring participating in pi-stacking interactions, and the methylthio group engaging in hydrophobic interactions.

Receptor Binding Site Characterization for Molecular Recognition

Understanding the characteristics of a receptor's binding site is crucial for designing ligands with high affinity and selectivity. Computational tools are extensively used to characterize these binding pockets.

For related heterocyclic systems, density functional theory (DFT) has been utilized to study the electronic properties and reactivity. For example, DFT studies on a similar 4-methyl-1-thioxo-1,2,4,5-tetrahydro researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinazolin-5-one revealed insights into its regioselectivity towards electrophilic attack. researchgate.net Such studies calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are critical for understanding how a molecule will be recognized by a receptor.

A theoretical study of "this compound" would likely reveal the distribution of electron density across the fused ring system. The nitrogen atoms of the triazole moiety are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding with donor groups in a receptor binding site. The quinoline ring, being aromatic, would be prone to engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The methylthio group would contribute to the molecule's lipophilicity and could fit into hydrophobic pockets within the binding site.

Table 1: Hypothetical Interaction Data for this compound

Interaction TypePotential Interacting Moieties on LigandPotential Interacting Residues on Receptor
Hydrogen BondingTriazole Nitrogen AtomsAsp, Glu, Ser, Thr, Asn, Gln
Pi-StackingQuinoline Ring SystemPhe, Tyr, Trp, His
HydrophobicMethylthio Group, Quinoline RingAla, Val, Leu, Ile, Met, Pro

It is important to reiterate that the information presented here is based on the analysis of structurally related compounds and general principles of computational chemistry, as direct experimental or computational studies on "this compound" were not found in the public domain. Future research focusing on this specific compound is needed to validate these theoretical considerations.

Derivatization and Functionalization Strategies

Modification of the Methylthio Group

The methylthio group at the 1-position of the s-triazolo[4,3-a]quinoline core is a versatile handle for introducing structural diversity. Its reactivity allows for its conversion into other sulfur-containing functionalities or its complete replacement by various substituents.

Conversion to Other Sulfur-Containing Functionalities

The sulfur atom of the methylthio group can be readily oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations are typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting methylsulfinyl (a sulfoxide) and methylsulfonyl (a sulfone) groups are valuable for further synthetic manipulations. Their strong electron-withdrawing nature can activate the C1-position for nucleophilic substitution reactions, where they can act as effective leaving groups.

Starting MaterialReagentProduct
1-Methylthio-s-triazolo[4,3-a]quinolineHydrogen Peroxide (H₂O₂)1-Methylsulfinyl-s-triazolo[4,3-a]quinoline
This compoundm-CPBA1-Methylsulfonyl-s-triazolo[4,3-a]quinoline
1-Methylsulfinyl-s-triazolo[4,3-a]quinolineNucleophile (e.g., amine, alkoxide)1-Substituted-s-triazolo[4,3-a]quinoline
1-Methylsulfonyl-s-triazolo[4,3-a]quinolineNucleophile (e.g., amine, alkoxide)1-Substituted-s-triazolo[4,3-a]quinoline

In addition to oxidation, the methylthio group can be a precursor to other sulfur-containing moieties through various substitution and coupling reactions, although specific examples for this exact scaffold are not extensively documented.

Substitutions Leading to Alkyl, Aryl, or Heteroatom-Containing Analogs

The methylthio group can be displaced by a range of carbon and heteroatom nucleophiles, often after activation through oxidation to the corresponding sulfoxide or sulfone. A more direct approach for the formation of C-C bonds involves transition metal-catalyzed cross-coupling reactions. Nickel-catalyzed Kumada coupling, which pairs a Grignard reagent with an organic halide or pseudo-halide, has been successfully applied to the cross-coupling of alkyl electrophiles mit.edunih.govnih.gov. While not specifically demonstrated on this compound, this methodology holds potential for the direct replacement of the methylthio group with alkyl or aryl moieties. The reaction would likely proceed through oxidative addition of the C-S bond to a low-valent nickel catalyst nih.govthieme-connect.demdpi.com.

Coupling PartnersCatalyst/ReagentsProduct
This compound + Alkyl/Aryl Grignard ReagentNickel Catalyst (e.g., NiCl₂(dppp))1-Alkyl/Aryl-s-triazolo[4,3-a]quinoline

Furthermore, studies on the analogous 4-methyl-1-thioxo-1,2,4,5-tetrahydro nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinazolin-5-one have shown that the sulfur atom can readily undergo S-alkylation and S-arylation, indicating its nucleophilic character in the thione tautomer mdpi.comresearchgate.net. This suggests that the methylthio group in this compound, being an S-alkylated derivative, might be susceptible to displacement by stronger nucleophiles or through transition metal catalysis.

Functionalization of the Triazole Ring

The triazole ring, while generally stable, can be functionalized, although this often requires the introduction of activating groups or the use of specific synthetic strategies. Direct electrophilic substitution on the triazole ring is generally difficult due to its electron-deficient nature.

Introduction of Halogens, Nitro, and Amino Groups

Direct halogenation, nitration, or amination of the triazole ring in the s-triazolo[4,3-a]quinoline system is not well-documented. The introduction of these functional groups is more commonly achieved by constructing the triazoloquinoline ring from already functionalized precursors. For instance, a substituted hydrazine (B178648) could be used in the cyclization step to introduce a desired group onto the triazole moiety. In related triazolo-azine systems, such as nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoxalines, amino groups have been introduced via nucleophilic substitution of a chloro-precursor researchgate.net. This indirect approach is often more feasible than direct functionalization of the fused triazole ring.

Alkenylation and Arylation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Reactions such as the Heck and Suzuki couplings can be employed for the alkenylation and arylation of the triazole ring, provided a suitable handle, such as a halogen atom, is present researchgate.netmdpi.comnih.govrsc.orgehu.eusresearchgate.netnih.gov. The synthesis of a halo-substituted s-triazolo[4,3-a]quinoline would be a necessary first step. Once obtained, this intermediate could be coupled with a variety of alkenes (Heck reaction) or boronic acids (Suzuki reaction) to introduce alkenyl or aryl substituents, respectively. While specific examples on the triazole ring of this particular scaffold are scarce, these reactions are widely used in heterocyclic chemistry rsc.orgnih.govnih.gov.

Reaction TypeCoupling PartnersCatalyst/ReagentsProduct
Heck ReactionHalo-s-triazolo[4,3-a]quinoline + AlkenePalladium Catalyst, BaseAlkenyl-s-triazolo[4,3-a]quinoline
Suzuki ReactionHalo-s-triazolo[4,3-a]quinoline + Arylboronic AcidPalladium Catalyst, BaseAryl-s-triazolo[4,3-a]quinoline

Functionalization of the Quinoline (B57606) Core

The quinoline core of the molecule provides additional opportunities for derivatization, primarily through electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution on the quinoline ring system generally occurs on the benzene (B151609) ring portion, which is more electron-rich compared to the pyridine (B92270) ring reddit.com. In quinoline itself, nitration and halogenation typically yield a mixture of 5- and 8-substituted products stackexchange.comresearchgate.net. It is expected that the s-triazolo[4,3-a]quinoline system would exhibit similar reactivity, with electrophiles preferentially attacking the 5- and 8-positions of the quinoline core. The presence of the fused triazole ring and the methylthio group may influence the regioselectivity of these reactions. For example, nitration with a mixture of nitric and sulfuric acid could introduce a nitro group at either the 5- or 8-position stackexchange.comsemanticscholar.orgmasterorganicchemistry.com. Similarly, halogenation can be achieved using various halogenating agents nih.govrsc.orgnih.gov.

Reaction TypeReagentsPosition of SubstitutionProduct
NitrationHNO₃/H₂SO₄5- and/or 8-position5/8-Nitro-1-methylthio-s-triazolo[4,3-a]quinoline
HalogenationHalogenating Agent (e.g., Br₂, NBS)5- and/or 8-position5/8-Halo-1-methylthio-s-triazolo[4,3-a]quinoline

Nucleophilic aromatic substitution (SNAr) on the quinoline core is also a viable strategy, particularly if an activating group (like a nitro group) or a good leaving group (like a halogen) is present rsc.orgmdpi.comnih.govnih.gov. For instance, a chloro-substituted quinoline precursor could undergo nucleophilic displacement with amines, alkoxides, or thiolates to introduce a variety of functional groups. Palladium-catalyzed C-2 arylation of quinolines has also been reported, providing a direct method for introducing aryl substituents at this position nih.govdntb.gov.ua.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the s-triazolo[4,3-a]quinoline ring system can be fine-tuned through the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). Such substitutions can influence the molecule's reactivity, stability, and interactions with biological targets. While specific examples for the 1-methylthio derivative are not extensively documented, general principles of electrophilic and nucleophilic substitution on the quinoline and triazole rings can be applied.

Electrophilic Substitution: The quinoline portion of the scaffold is susceptible to electrophilic attack. The positions for substitution are directed by the existing ring system. For instance, nitration or halogenation reactions would likely introduce substituents onto the benzene ring of the quinoline moiety. The reaction conditions would need to be carefully controlled to avoid oxidation of the methylthio group.

Nucleophilic Aromatic Substitution: The introduction of substituents can also be achieved via nucleophilic aromatic substitution (SNAr) reactions, particularly on activated positions of the quinoline ring. For example, a nitro group could be displaced by various nucleophiles to introduce a range of functionalities.

A summary of potential substitutions is presented in the table below:

Group TypeExample SubstituentPotential Effect on Scaffold
Electron-Withdrawing-NO₂, -CN, -CF₃, HalogensIncreased electrophilicity, potential for altered biological interactions.
Electron-Donating-OCH₃, -NH₂, -CH₃Increased nucleophilicity, potential for altered solubility and metabolic stability.

These modifications are foundational in medicinal chemistry for optimizing lead compounds.

Side-Chain Modifications

The 1-methylthio group offers a versatile handle for a variety of chemical transformations, allowing for significant structural diversification.

Oxidation of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to form the corresponding sulfoxide and sulfone. These transformations can alter the polarity, solubility, and hydrogen bonding capabilities of the molecule.

Displacement of the Methylthio Group: The methylthio group can be a leaving group in nucleophilic substitution reactions, enabling its replacement with a wide array of other functional groups. Nickel-catalyzed cross-coupling reactions with Grignard reagents have been shown to be effective for replacing methylthio groups on aromatic heterocycles with alkyl or aryl groups. acs.orgsemanticscholar.org This approach would allow for the introduction of diverse carbon-based substituents at the 1-position.

Functionalization of the Methyl Group: The methyl group itself can be functionalized. For instance, deprotonation with a strong base could generate a carbanion that can react with various electrophiles, although this might be challenging due to the acidity of other protons on the scaffold.

Potential side-chain modifications are summarized in the following table:

Modification TypeReagents/ConditionsResulting Functional Group
Oxidationm-CPBA, H₂O₂Sulfoxide (-S(O)CH₃), Sulfone (-S(O)₂CH₃)
Nucleophilic DisplacementR-MgBr, Ni catalystAlkyl/Aryl substituent (-R)
Nucleophilic DisplacementAmines, AlcoholsAmino (-NR₂), Alkoxy (-OR) substituents

These modifications can profoundly impact the steric and electronic profile of the parent compound.

Synthesis of Polymeric and Macromolecular Derivatives Incorporating the Scaffold

The incorporation of the this compound scaffold into polymeric or macromolecular structures is a potential strategy for the development of novel materials with unique properties. This could be achieved by first introducing a polymerizable functional group onto the scaffold.

For example, a vinyl or acryloyl group could be introduced via modification of the quinoline ring or by displacement of the methylthio group. Subsequent polymerization of this functionalized monomer could lead to polymers bearing the heterocyclic scaffold as a pendant group. Such materials could have applications in areas like drug delivery, coatings, or as functional materials with specific electronic or optical properties. However, there is currently a lack of specific published research on the synthesis of such polymeric derivatives.

Design and Synthesis of Compound Libraries for Chemical Screening

The development of compound libraries based on the this compound scaffold is a key strategy for the discovery of new bioactive molecules. Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives for high-throughput screening.

The synthetic strategies outlined in the previous sections can be adapted for library synthesis. For instance, a common intermediate could be functionalized with a variety of building blocks to introduce diversity at specific positions. The synthesis of libraries of related heterocyclic systems, such as acs.orgnih.govmdpi.comtriazolo[4,3-a]quinoxalines, has been reported for the evaluation of their biological activities. mdpi.comnih.govrsc.org This demonstrates the feasibility of applying similar methodologies to the s-triazolo[4,3-a]quinoline core.

An example of a combinatorial approach is outlined below:

Scaffold PositionDiversity ElementExample Building Blocks
Quinoline RingElectrophilic substitutionVarious nitrating, halogenating, and sulfonating agents
1-Position (Side-Chain)Nucleophilic displacement of methylthio groupA library of Grignard reagents, amines, or alcohols

The resulting library of compounds can then be screened against a panel of biological targets to identify hits with desired activities.

Applications in Chemical Research and Materials Science

As Intermediates in Complex Organic Synthesis

The strategic placement of the methylthio group on the triazole ring of the quinoline (B57606) scaffold makes 1-Methylthio-S-triazolo[4,3-a]quinoline a key precursor in the synthesis of more elaborate chemical structures. This versatility is primarily due to the ability of the methylthio group to be chemically modified or to act as a leaving group, facilitating the construction of diverse molecular architectures.

The this compound scaffold serves as a foundational structure for the synthesis of a variety of other fused heterocyclic systems. The methylthio group can be readily displaced by nucleophiles or can participate in cyclization reactions, enabling the annulation of additional rings onto the core structure. For instance, palladium-catalyzed C-H functionalization has been employed to synthesize quinoline-fused triazolo-azepines and triazolo-oxepines from quinoline-tethered triazoles.

In analogous heterocyclic systems, such as 4-methyl-1-thioxo-1,2,4,5-tetrahydro scilit.comcnr.ittriazolo[4,3-a]quinazolin-5-one, the sulfur atom can be alkylated to form S-substituted derivatives. mdpi.com These S-acyl derivatives can then undergo rearrangement to N-acyl derivatives, demonstrating the reactivity of the sulfur-containing group and its utility in forming new bonds and, by extension, new heterocyclic frameworks. mdpi.com Furthermore, synthetic pathways leading to triazolo[4,5-b]quinolines have utilized (Z)-N-(1-(methylthio)-2-nitrovinyl)aniline as a precursor, highlighting the role of the methylthio group in the construction of the final fused system.

The reactivity of the related 1,2,4-triazolo[4,3-a]quinolin-1-2H-thione, which can be synthesized from 2-hydrazinoquinoline, further illustrates the potential of these compounds as precursors. The thione can be converted to the methylthio derivative, which can then be used in subsequent synthetic transformations.

Beyond serving as a precursor for other fused ring systems, this compound can act as a fundamental building block in the construction of complex, multi-scaffold molecules. The triazoloquinoline core can be incorporated into larger molecular designs, bringing with it the specific steric and electronic properties of this heterocyclic system. The inherent biological activities associated with both the quinoline and triazole moieties make this scaffold particularly attractive for the development of new therapeutic agents. nih.gov

The synthesis of molecules with diverse functionalities often relies on the sequential and controlled reaction of different building blocks. The reactivity of the methylthio group allows for its participation in cross-coupling reactions or other carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the connection of the triazoloquinoline unit to other molecular fragments. While direct examples for this compound are not extensively documented, the principles of using functionalized heterocyclic building blocks are well-established in organic synthesis.

Analytical Methodologies for 1 Methylthio S Triazolo 4,3 a Quinoline and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For triazoloquinoline derivatives, a range of techniques including HPLC, GC, TLC, and SFC are employed, each offering distinct advantages in resolution, sensitivity, and application.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally sensitive compounds like 1-Methylthio-S-triazolo[4,3-a]quinoline. Reversed-phase (RP) HPLC is the most common modality used for quinoline (B57606) derivatives. nih.gov

Typical RP-HPLC methods utilize a non-polar stationary phase, such as octadecylsilane (B103800) (ODS, C18) or octylsilane (B1236092) (C8), which provides effective separation based on the hydrophobicity of the analytes. bohrium.comrsc.org The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to control the retention time and peak shape of the basic triazoloquinoline compounds. Acidic modifiers such as formic acid or phosphoric acid are often added to the mobile phase to improve peak symmetry by minimizing silanophilic interactions between the basic analytes and the silica-based stationary phase. sielc.com Detection is commonly achieved using a UV detector, set at a wavelength corresponding to the maximum absorbance of the quinoline ring system.

Table 1: Representative HPLC Conditions for Quinoline Derivative Analysis
ParameterConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) rsc.org
Mobile Phase Acetonitrile : Water (gradient or isocratic) researchgate.net
Modifier 0.1% Formic Acid or Phosphoric Acid sielc.comsielc.com
Flow Rate 1.0 mL/min rsc.org
Detection UV at 254 nm or Diode Array Detector (DAD) rsc.org
Temperature Ambient or controlled (e.g., 25-30 °C) rsc.org

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While the volatility of this compound and its derivatives may vary, GC-MS can be suitable for less polar and more volatile analogs.

The methodology typically involves a capillary column with a non-polar or medium-polarity stationary phase, such as 5% phenyl-methylpolysiloxane. A temperature-programmed oven is used to facilitate the elution of compounds with different boiling points. The sample is injected into a heated inlet, which vaporizes the analytes for introduction into the column. Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible mass spectra that can be used for structural elucidation and library matching. nih.govresearchgate.net

Table 2: Typical GC-MS Parameters for Quinoline Analysis
ParameterConditionReference
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm)
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless
Oven Program Initial temp 90°C, ramp to 260°C at 20°C/min
Detector Mass Spectrometer (MS) fxcsxb.com
Ionization Electron Impact (EI) at 70 eV

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique often used for reaction monitoring, purity assessment, and preliminary separation analysis. For alkaloids like triazoloquinolines, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. oup.com

Due to the basic nature of these compounds, which can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface and cause peak tailing, the mobile phase composition is crucial. oup.com Eluents often consist of a mixture of a medium-polarity solvent (e.g., ethyl acetate) and a more polar modifier (e.g., methanol), with the addition of a small amount of a basic substance like ammonia (B1221849) or diethylamine (B46881) to improve spot shape. oup.comresearchgate.net Visualization of the separated spots is typically achieved under UV light (254 nm), where the conjugated aromatic system of the quinoline ring will quench the fluorescence of the indicator on the TLC plate. oup.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase HPLC and GC. It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov Due to its low viscosity and high diffusivity, SFC can provide faster separations and higher efficiency than HPLC. chromatographyonline.com

For the analysis of polar and basic compounds like triazoloquinolines, a polar organic co-solvent (modifier), such as methanol, is added to the CO₂ to increase the mobile phase's solvating power. chromatographyonline.commdpi.com A variety of stationary phases are available, including specialized columns like 2-ethylpyridine, which are designed to provide good peak shapes for basic analytes without the need for basic additives in the mobile phase. mdpi.com SFC is often coupled with mass spectrometry (SFC-MS), providing both separation and sensitive detection for a wide range of nitrogen-containing heterocyclic compounds. researchgate.netmdpi.com

Spectrophotometric Detection Methods (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative determination of compounds containing chromophores. The fused aromatic ring system of this compound constitutes a significant chromophore, making it amenable to UV-Vis analysis.

The UV-Vis spectrum of quinoline derivatives typically exhibits multiple absorption bands in the range of 250-400 nm, arising from π→π* electronic transitions within the conjugated system. mdpi.comnih.gov The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern on the triazoloquinoline core and the solvent used for the analysis. This technique forms the basis for detection in HPLC and can be used for direct quantitative analysis of pure samples or simple mixtures by applying the Beer-Lambert law. nih.gov A study on triazoloquinoline derivatives showed that UV/Visible spectroscopy can be used to study their interactions with biological macromolecules like DNA. researchgate.net

Electrochemical Methods

Electrochemical methods offer high sensitivity and are well-suited for the analysis of redox-active molecules. The triazoloquinoline scaffold is electrochemically active and can be analyzed using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.govresearchgate.net

The electrochemical behavior of these compounds is dependent on their structure and the pH of the supporting electrolyte. bohrium.com Voltammetric analysis is typically performed using a three-electrode system with a working electrode such as glassy carbon (GCE) or boron-doped diamond. researchgate.netresearchgate.net The analysis can be based on the oxidation of the heterocyclic ring or the thioether group, or the reduction of other substituents, such as a nitro group, if present. bohrium.combiointerfaceresearch.com For instance, studies on related triazolo compounds have shown that the nitro group is readily reduced, providing a clear and quantifiable signal in cathodic voltammetry. bohrium.com These methods can be developed for the sensitive determination of triazoloquinoline derivatives in various matrices. ub.edu

Table 3: Common Electrochemical Techniques for N-Heterocycle Analysis
TechniqueWorking ElectrodeTypical ApplicationReference
Cyclic Voltammetry (CV) Glassy Carbon (GCE)Mechanistic studies, determining redox potentials nih.govnih.gov
Differential Pulse Voltammetry (DPV) Screen-Printed Carbon (SPCE)Quantitative trace analysis ub.edu
Square-Wave Voltammetry (SWV) Glassy Carbon (GCE)Quantitative analysis with high sensitivity bohrium.comresearchgate.net

Quantitative Analysis Techniques for this compound and its Derivatives

The accurate quantification of this compound and its derivatives is essential for purity assessment, stability studies, and quality control in research and development. While specific validated methods for this particular compound are not extensively detailed in publicly available literature, established analytical techniques for structurally related heterocyclic compounds, particularly those containing quinoline, triazole, and thioether moieties, are readily applicable. The principal methods for quantitative analysis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantification of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, typically employing a C18 column, is the most common approach.

Methodology: The separation is achieved using a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile or methanol), often in a gradient or isocratic elution mode. Detection is commonly performed using an Ultraviolet (UV) detector set at a wavelength of maximum absorbance for the analyte, or a Diode Array Detector (DAD) for spectral confirmation. For higher sensitivity and selectivity, especially in complex matrices, a Mass Spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).

Method Validation: A typical HPLC method would be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability. Key validation parameters include specificity, linearity, range, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.govsciencescholar.usnih.govnih.gov

Below is a table representing typical validation results for a hypothetical HPLC-UV method for the quantification of this compound.

Table 1: Representative Validation Parameters for a Quantitative HPLC-UV Method
ParameterAcceptance CriteriaHypothetical Result
Linearity (Correlation Coefficient, R²)R² ≥ 0.9990.9995
Range (µg/mL)-1 - 100
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)≤ 2%
- Repeatability (Intra-day)RSD ≤ 2%0.85%
- Intermediate Precision (Inter-day)RSD ≤ 2%1.35%
Limit of Detection (LOD) (µg/mL)Signal-to-Noise Ratio ≥ 3:10.18
Limit of Quantitation (LOQ) (µg/mL)Signal-to-Noise Ratio ≥ 10:10.53

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable compounds. While the parent compound this compound may have limited volatility, GC-MS can be employed for the analysis of related derivatives or impurities.

Methodology: The sample, dissolved in a suitable organic solvent, is injected into the GC system where it is vaporized. Separation occurs in a capillary column (e.g., DB-5MS). The separated components then enter the mass spectrometer, which acts as a detector. The MS provides mass-to-charge ratio data, allowing for highly specific quantification using modes like Selected Ion Monitoring (SIM), which enhances sensitivity by focusing on characteristic ions of the target analyte. nih.govresearchgate.net For sulfur-containing compounds, interference can be a challenge, but the use of high-resolution mass spectrometry (HRMS) or specific detectors can mitigate this. researchgate.net

A typical GC-MS method for a quinoline derivative might use an injection temperature of 250°C, a helium carrier gas, and a temperature program ramping from 90°C to 260°C.

UV-Vis Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of substances that absorb ultraviolet or visible light. researchgate.netijpar.com This technique is well-suited for the routine analysis of this compound in bulk form or simple formulations, provided that no other components in the sample matrix absorb at the analytical wavelength.

Methodology: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A standard calibration curve is first prepared by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in the sample solution is then determined by measuring its absorbance and interpolating the value from the calibration curve.

Method Validation: Similar to HPLC, a UV-Vis spectrophotometric method must be validated to demonstrate its reliability. sphinxsai.comijper.org The parameters assessed are largely the same, focusing on the method's ability to produce accurate and precise results within a specific concentration range.

The table below shows representative validation data for a hypothetical UV-Vis spectrophotometric assay.

Table 2: Representative Validation Parameters for a Quantitative UV-Vis Spectrophotometric Method
ParameterAcceptance CriteriaHypothetical Result
Linearity (Correlation Coefficient, R²)R² ≥ 0.9990.9991
Range (µg/mL)-5 - 35
Accuracy (% Recovery)98.0% - 102.0%99.2% - 100.8%
Precision (% RSD)≤ 2%
- Repeatability (Intra-day)RSD ≤ 2%0.93%
- Intermediate Precision (Inter-day)RSD ≤ 2%1.38%
Limit of Detection (LOD) (µg/mL)Calculated based on standard deviation of the blank0.5
Limit of Quantitation (LOQ) (µg/mL)Calculated based on standard deviation of the blank1.5

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Routes

A primary challenge and a significant area for future research lie in the development of more efficient, sustainable, and versatile synthetic methodologies for 1-Methylthio-S-triazolo[4,3-a]quinoline and its derivatives. Current synthetic strategies often rely on multi-step procedures that may involve harsh reaction conditions or limited substrate scope. Future efforts are expected to focus on several key areas to improve upon existing methods.

Synthetic Strategy Potential Advantages Key Research Focus
One-Pot SynthesisReduced reaction time, minimized waste, improved yieldDevelopment of novel multicomponent reactions
Catalytic MethodsHigh efficiency, selectivity, and atom economyExploration of transition metal and organocatalysts
Microwave-Assisted SynthesisRapid reaction optimization, shorter reaction timesOptimization of reaction conditions for scalability
Flow ChemistryImproved safety, scalability, and process controlDesign of continuous flow reactors for synthesis

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of this compound is largely dictated by the interplay of its constituent heterocyclic rings and the methylthio substituent. A significant avenue for future research will be the systematic exploration of its undiscovered reactivity patterns. The methylthio group, in particular, serves as a versatile handle for a variety of chemical transformations.

Future studies are likely to focus on the selective activation and functionalization of the C-S bond. This could involve the development of novel methods for cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 1-position. Additionally, the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone could provide access to new derivatives with altered electronic properties and biological activities. Understanding and controlling the regioselectivity of electrophilic and nucleophilic substitution reactions on both the quinoline (B57606) and triazole rings will also be a critical area of investigation. Theoretical and computational studies will be invaluable in predicting and rationalizing the observed reactivity and in guiding the design of new reactions.

Advanced Functionalization for Tailored Chemical and Material Applications

The ability to precisely modify the structure of this compound is crucial for tailoring its properties for specific applications. Future research will undoubtedly focus on advanced functionalization strategies to create a diverse library of derivatives with fine-tuned chemical and physical characteristics. This will likely involve the introduction of various functional groups onto the triazoloquinoline scaffold to modulate properties such as solubility, lipophilicity, and electronic character.

For instance, the incorporation of chromophoric and fluorophoric moieties could lead to the development of novel fluorescent probes for bioimaging or chemosensing applications. The attachment of polymerizable groups could enable the integration of the triazoloquinoline unit into advanced materials with unique optical or electronic properties. Structure-activity relationship (SAR) studies will continue to be a key driver in this area, guiding the design of new molecules with enhanced performance in areas such as medicinal chemistry and materials science. mdpi.com

Functionalization Strategy Target Application Desired Property Modulation
Introduction of FluorophoresBioimaging, ChemosensorsEnhanced fluorescence quantum yield, specific analyte binding
Attachment of Polymerizable GroupsAdvanced MaterialsTunable optical and electronic properties, processability
Modification of SubstituentsMedicinal ChemistryImproved biological activity, selectivity, and pharmacokinetic profile

Integration into Supramolecular Architectures and Nanomaterials

The planar and aromatic nature of the triazolo[4,3-a]quinoline core makes it an attractive building block for the construction of supramolecular assemblies and nanomaterials. Future research is anticipated to explore the integration of this scaffold into more complex systems through non-covalent interactions such as π-π stacking, hydrogen bonding, and coordination with metal ions.

The design and synthesis of self-assembling systems based on this compound derivatives could lead to the formation of well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. These materials could find applications in areas such as drug delivery, catalysis, and electronics. Furthermore, the functionalization of nanoparticles, such as gold or quantum dots, with triazoloquinoline derivatives could impart specific recognition or therapeutic properties to these nanomaterials. ub.edu The study of the self-assembly behavior and the properties of the resulting supramolecular structures will be a key focus of future investigations.

Emerging Applications in Niche Chemical Fields and Cross-Disciplinary Research

While the biological activities of related triazolo-fused heterocycles have been explored, particularly in the context of anticancer and antimicrobial agents, the full potential of this compound in niche chemical fields remains largely untapped. nih.govrsc.org Future research is expected to venture into new and cross-disciplinary areas to uncover novel applications for this versatile scaffold.

Q & A

Q. What are the common synthetic routes for 1-Methylthio-S-triazolo[4,3-a]quinoline derivatives?

Methodological Answer: The synthesis of triazoloquinoline derivatives often involves cyclization reactions. For example, Au(III)-mediated cyclization of 2-hydrazinylquinolines with aldehydes enables efficient formation of the triazoloquinoline core via C–H activation and oxidation (Scheme 2 in ). Another approach uses phosphonylation reactions (Scheme 5 in ), where ketenimine intermediates undergo 5-exo-dig cyclization. Substituents like methylthio groups can be introduced via nucleophilic substitution or post-synthetic modifications. Key characterization tools include 1H NMR (to track Schiff base disappearance) and mass spectrometry (to confirm cation formation) .

Q. Which in vitro assays evaluate the biological activity of triazoloquinoline derivatives?

Methodological Answer:

  • Anticancer Activity : DNA intercalation assays measure binding affinity (e.g., IC50 values via ethidium bromide displacement). Derivatives like compound 12d (IC50 = 35.33 ± 1.8 μM) show potency comparable to doxorubicin .
  • Anticonvulsant Activity : The maximal electroshock (MES) test and pentylenetetrazole (scMet) test are standard. Neurotoxicity is assessed via rotarod testing (e.g., 5-alkoxy derivatives in ).
  • Receptor Binding : Radioligand displacement assays (e.g., inhibition of [³H]CHA for adenosine A1 receptors) quantify selectivity .

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-ray crystallography confirms core structure and substituent positions (e.g., 3H-1,2,4-triazolo[4,3-a]quinolin-10-ium cations in ).
  • NMR spectroscopy tracks cyclization progress (e.g., disappearance of hydrazone protons).
  • Mass spectrometry validates molecular ions (e.g., m/z for C12H9N3O2 in ) .

Advanced Research Questions

Q. How can SAR studies resolve contradictions in pharmacological data for triazoloquinoline derivatives?

Methodological Answer: Contradictions often arise from substituent effects on receptor selectivity. For example:

  • Adenosine Receptors : A1 affinity is enhanced by 8-chloro and cyclohexylamino groups (e.g., CP-68,247, IC50 = 28 nM), while A2 selectivity requires 4-amino and 1-phenyl groups (e.g., CP-66,713, IC50 = 21 nM) .
  • Anticancer vs. Anticonvulsant Activity : Alkoxy chains (e.g., hexyloxy) improve anticonvulsant MES activity but may reduce DNA intercalation potency. Systematic substituent scanning and dose-response profiling clarify structure-specific effects .

Q. What strategies optimize the pharmacokinetic properties of triazoloquinoline-based anticonvulsants?

Methodological Answer:

  • Lipophilicity Modulation : Introducing 5-alkoxy chains (e.g., hexyloxy) enhances blood-brain barrier penetration but requires balancing neurotoxicity (rotarod ED50 = 47.2 mg/kg for compound A in ).
  • Metabolic Stability : Fluorination or methylthio substitution reduces cytochrome P450-mediated degradation.
  • Solubility Enhancement : Carboxylic acid derivatives (e.g., 1-methyl-5-carboxy in ) improve aqueous solubility without compromising activity .

Q. How do molecular docking studies elucidate DNA intercalation mechanisms?

Methodological Answer: Docking simulations (e.g., AutoDock Vina) model compound-DNA interactions. For 12d , π-π stacking with base pairs and hydrogen bonding to the phosphate backbone correlate with high affinity (IC50 = 35.33 μM). Comparative analysis of topological polar surface area (TPSA) and binding free energy (ΔG) identifies critical substituents (e.g., planar aromatic groups enhance intercalation) .

Q. How can computational methods predict ADMET profiles of novel triazoloquinoline derivatives?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME calculate parameters like logP (optimal range: 2–5) and TPSA (<90 Ų for CNS penetration).
  • Toxicity Screening : ProTox-II predicts hepatotoxicity risks, while molecular dynamics simulations assess hERG channel binding (linked to cardiotoxicity) .

Data Contradiction Analysis

Q. Why do some triazoloquinoline derivatives show divergent activity in anticancer vs. anticonvulsant assays?

Methodological Answer: Divergent activities stem from target specificity:

  • DNA Intercalation requires planar aromatic systems (e.g., compound 12d ), while sodium channel modulation (anticonsulvant) favors bulky substituents (e.g., 7-benzylamino groups in ).
  • Assay Conditions : Varying cell lines (HepG2 vs. MCF-7) and seizure models (MES vs. scMet) highlight context-dependent efficacy. Cross-validation using orthogonal assays (e.g., patch-clamp electrophysiology) resolves discrepancies .

Tables of Key Data

Activity Compound IC50/ED50 Key Substituents Reference
Anticancer (DNA)12d35.33 ± 1.8 μM8-chloro, 4-cyclohexylamino
Anticonvulsant (MES)5-hexyloxyED50 = 27.4 mg/kg5-alkoxy
Adenosine A1 BindingCP-68,24728 nM1-trifluoromethyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.